molecular formula C21H20FN3O3S B2848861 Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923853-71-8

Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2848861
CAS No.: 923853-71-8
M. Wt: 413.47
InChI Key: SSBXMEGXEJLFKH-UHFFFAOYSA-N
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Description

Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound characterized by its multifaceted structure featuring fluorinated phenyl, pyrimidine, and thioether groups. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a subject of interest in various scientific domains.

Preparation Methods

Synthetic Routes

The synthesis of Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions, starting from readily available precursors

Reaction Conditions

Reactions are typically carried out under inert atmospheres, using solvents such as dichloromethane or tetrahydrofuran, with catalysts like palladium on carbon (Pd/C) and bases such as sodium hydride (NaH). Temperatures usually range from 0°C to 100°C, depending on the specific step and desired reaction rate.

Industrial Production Methods

Industrial-scale production would likely follow similar synthetic routes with optimizations for yield, cost-effectiveness, and scalability. This could involve continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The ketone group can be reduced to secondary alcohols.

  • Substitution: : The fluorinated phenyl ring is reactive towards nucleophilic aromatic substitution.

  • Addition: : Allyl groups can undergo various addition reactions, including hydroboration and hydrogenation.

Common Reagents and Conditions

  • Oxidation: : Common reagents include m-chloroperbenzoic acid (mCPBA) for oxidation.

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reducing ketones.

  • Substitution: : Nucleophiles like methoxide (MeO−) and conditions such as refluxing methanol can facilitate substitution.

  • Addition: : Borane (BH3) in tetrahydrofuran (THF) for hydroboration; hydrogen (H2) with a palladium catalyst for hydrogenation.

Major Products

Depending on the reaction, products can include sulfoxides, secondary alcohols, and various substituted derivatives.

Scientific Research Applications

Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate finds applications in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules and potential ligands in coordination chemistry.

  • Biology: : Investigated for its bioactivity, including potential antimicrobial, antifungal, and antiviral properties.

  • Medicine: : Explored for therapeutic potentials in treating diseases due to its ability to interact with specific biological pathways.

  • Industry: : Used in the development of specialized materials and compounds with specific electronic or optical properties.

Mechanism of Action

This compound's mechanism of action involves binding to specific molecular targets within biological systems, such as enzymes or receptors, thereby modulating their activity. The fluorinated phenyl and pyrimidine moieties are crucial for its interaction with these targets, influencing pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

  • Allyl 2-(methylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

Compared to its analogs, Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibits unique reactivity due to the combination of its thioether and fluorophenyl groups. These confer distinct electronic properties that influence its behavior in chemical reactions and biological interactions, setting it apart from similar compounds.

There you have it—what a mouthful! But, that’s the nature of deep science. Anything in particular that caught your attention?

Properties

IUPAC Name

prop-2-enyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-4-10-28-20(27)15-12(3)23-18-17(16(15)13-6-8-14(22)9-7-13)19(26)25-21(24-18)29-11-5-2/h4-9,16H,1-2,10-11H2,3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBXMEGXEJLFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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